(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester
Overview
Description
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a Boc-protected amino group at the 2-position of the pyridine ring and an acetic acid ethyl ester moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the acetic acid ethyl ester moiety: The protected amino pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the acetic acid ethyl ester moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester moiety.
Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane as the solvent.
Major Products Formed
Substitution reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield an amide derivative.
Deprotection reactions: The major product is the free amino derivative of the pyridine compound.
Scientific Research Applications
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-pyridin-4-yl)-acetic acid ethyl ester: Lacks the Boc protection, making it more reactive.
(2-Boc-amino-pyridin-3-yl)-acetic acid ethyl ester: The position of the acetic acid ethyl ester moiety is different, which can influence its reactivity and applications.
Uniqueness
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is unique due to the presence of both the Boc-protected amino group and the acetic acid ethyl ester moiety
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-6-7-15-11(8-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOPQKWPQENRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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